molecular formula C11H12ClF3N2O B1421898 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 1242268-26-3

3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1421898
CAS No.: 1242268-26-3
M. Wt: 280.67 g/mol
InChI Key: CLGJXWYFGCLJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a piperidin-3-yloxy moiety, and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Scientific Research Applications

3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidin-3-yloxy moiety: This step involves the nucleophilic substitution reaction where the piperidin-3-yloxy group is introduced using a suitable base and solvent.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under suitable conditions.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Chloro-2-(piperidin-3-yloxy)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    3-Chloro-2-(piperidin-3-yloxy)pyridine: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may affect its chemical properties and applications.

    3-Chloro-5-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8/h4-5,8,16H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJXWYFGCLJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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